5-Propynylcytosine

Description

BenchChem offers high-quality 5-Propynylcytosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propynylcytosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-prop-1-ynyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-2-3-5-4-9-7(11)10-6(5)8/h4H,1H3,(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNARSZPGNJZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=C(NC(=O)N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151091-68-8 |

Source

|

| Record name | 5-Propynylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151091688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-PROPYNYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C43Y6J5Y2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Propynylcytosine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Propynylcytosine, a modified pyrimidine nucleobase of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and its applications in molecular biology and biotechnology, with a focus on its role in enhancing nucleic acid stability and its utility as a tool for bioconjugation.

Introduction: The Significance of Pyrimidine Modification

Cytosine, a fundamental component of DNA and RNA, is a pyrimidine derivative that forms three hydrogen bonds with guanine, contributing to the stability of the nucleic acid duplex.[1] Modifications to the C5 position of the pyrimidine ring have been extensively explored to modulate the properties of nucleic acids for therapeutic and diagnostic purposes.[2] Among these, the introduction of a propynyl group at the C5 position to create 5-Propynylcytosine has emerged as a particularly valuable modification. This small, rigid alkynyl functional group imparts unique and advantageous characteristics to oligonucleotides, enhancing their binding affinity and providing a versatile handle for chemical ligation.

Chemical Structure and Physicochemical Properties

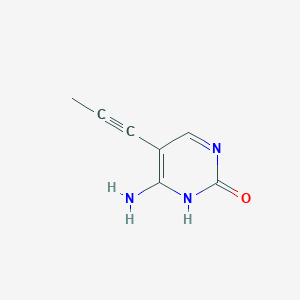

5-Propynylcytosine is an analog of cytosine where a prop-1-ynyl group is attached to the C5 position of the pyrimidine ring. When incorporated as a deoxyribonucleoside into a DNA strand, it is referred to as 5-propynyl-2'-deoxycytidine (pdC).

Caption: Figure 1: Chemical structure of 5-propynyl-2'-deoxycytidine.

The propynyl group has a profound impact on the physicochemical properties of the nucleoside and the oligonucleotides into which it is incorporated.

Key Physicochemical Properties:

| Property | Value/Description | Source(s) |

| Molecular Formula | C7H7N3O (base) C12H15N3O4 (deoxyribonucleoside) | [3][4] |

| Molecular Weight | 149.15 g/mol (base) 265.27 g/mol (deoxyribonucleoside) | [3][5] |

| Melting Temperature (Tm) Enhancement | Increases duplex Tm by ~2.8°C per substitution when replacing dC. | [6] |

| UV Absorbance (λmax) | Estimated at ~291 nm. | [7] |

| Molar Extinction Coefficient (ε) | Estimated at ~8,500 L·mol⁻¹·cm⁻¹. | [7] |

| pKa | Not experimentally determined in the reviewed literature. Expected to be similar to cytosine (pKa ~4.45).[1] | N/A |

| Solubility | Not quantitatively determined in the reviewed literature. The deoxyribonucleoside is soluble in DMSO.[7] | N/A |

| Note: UV absorbance and molar extinction coefficient are estimated based on the closely related compound 5-ethynyl-2'-deoxycytidine, as specific data for 5-propynyl-2'-deoxycytidine was not available in the searched literature. |

The enhanced thermal stability imparted by 5-propynylcytosine is attributed to favorable hydrophobic interactions and more stable base stacking within the DNA duplex.[6] This increased affinity for target RNA sequences makes oligonucleotides containing this modification particularly promising for antisense applications.[2]

Synthesis and Characterization

The synthesis of 5-propynyl-2'-deoxycytidine and its subsequent conversion to the phosphoramidite building block for oligonucleotide synthesis are critical processes for its application.

Synthesis of 5-propynyl-2'-deoxycytidine

The most common and effective method for introducing the propynyl group at the C5 position of a pyrimidine is the Sonogashira cross-coupling reaction .[8][9][10] This palladium-copper catalyzed reaction couples a terminal alkyne (propyne) with a halogenated nucleoside precursor, typically 5-iodo-2'-deoxycytidine.

Caption: Figure 2: Workflow for the synthesis of 5-propynyl-dC phosphoramidite.

Experimental Protocol: Synthesis of 5-propynyl-2'-deoxycytidine

This protocol is a representative procedure based on established Sonogashira coupling methodologies for nucleosides.[8][9]

-

Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 5-iodo-2'-deoxycytidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Catalyst Addition: To the solution, add copper(I) iodide (CuI, 0.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents).

-

Base Addition: Add triethylamine (Et₃N, 3 equivalents) to the reaction mixture.

-

Propyne Introduction: Bubble propyne gas through the stirred solution at room temperature for 15-20 minutes, or until TLC analysis indicates consumption of the starting material. A modified procedure using a commercially available solution of propyne in THF at low temperatures (-78°C to room temperature) can also be employed for safer handling.[8][9]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield 5-propynyl-2'-deoxycytidine.

Synthesis of 5-propynyl-dC Phosphoramidite

For incorporation into oligonucleotides via automated solid-phase synthesis, 5-propynyl-2'-deoxycytidine must be converted into its phosphoramidite derivative. This involves protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMTr) group, followed by phosphitylation of the 3'-hydroxyl group.

Experimental Protocol: Synthesis of 5-propynyl-dC Phosphoramidite

This is a generalized protocol for phosphoramidite synthesis.[11][12]

-

5'-OH Protection: Dissolve 5-propynyl-2'-deoxycytidine (1 equivalent) in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMTr-Cl, 1.1 equivalents) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with methanol. Concentrate the mixture and redissolve in dichloromethane (DCM). Wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify by silica gel chromatography to obtain the 5'-O-DMTr-protected nucleoside.

-

Phosphitylation: Dissolve the 5'-O-DMTr-protected nucleoside (1 equivalent) in anhydrous DCM under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

-

Reaction and Purification: Stir the reaction at room temperature until completion (monitored by ³¹P NMR). Quench with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. The crude phosphoramidite is typically purified by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.

Characterization

The synthesized 5-propynyl-2'-deoxycytidine and its phosphoramidite derivative should be thoroughly characterized using a combination of spectroscopic techniques.

Expected Spectral Data:

-

¹H NMR: The ¹H NMR spectrum of 5-propynyl-2'-deoxycytidine is expected to show characteristic signals for the methyl protons of the propynyl group as a singlet around 2.0 ppm. The protons of the deoxyribose sugar will appear in the range of 2.0-4.5 ppm, and the anomeric proton (H1') will be a doublet of doublets around 6.2 ppm. The H6 proton of the pyrimidine ring will appear as a singlet downfield.[1]

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the three carbons of the propynyl group, with the acetylenic carbons appearing in the range of 70-90 ppm. The carbons of the deoxyribose sugar and the pyrimidine ring will have characteristic chemical shifts.[1]

-

FTIR: The FTIR spectrum is expected to display a characteristic absorption band for the C≡C triple bond stretch of the propynyl group around 2100-2260 cm⁻¹. Other prominent bands will correspond to N-H, C=O, and C-N stretching vibrations of the cytosine ring.[13][14]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, confirming its identity.

Applications in Research and Development

The unique properties of 5-propynylcytosine make it a valuable tool in various areas of molecular biology and drug development.

Enhanced Hybridization Affinity

As previously mentioned, the incorporation of 5-propynylcytosine into oligonucleotides significantly increases their binding affinity to complementary DNA and RNA strands.[6] This property is highly desirable for:

-

Antisense Oligonucleotides: Enhanced binding can lead to more potent inhibition of gene expression at lower concentrations.[2]

-

Diagnostic Probes: Probes with higher affinity can provide more sensitive and specific detection of target nucleic acid sequences.

-

PCR Primers: Increased primer-template stability can improve the efficiency and specificity of PCR amplification.

"Click" Chemistry and Bioconjugation

The terminal alkyne of the propynyl group serves as a versatile chemical handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the covalent attachment of a wide array of molecules, including:

-

Fluorophores: For labeling and imaging of nucleic acids.

-

Biotin: For affinity purification and detection.

-

Peptides and Proteins: To create novel nucleic acid-protein conjugates.

-

Therapeutic Agents: For targeted drug delivery.

Caption: Figure 3: Schematic of 'click' chemistry with a 5-propynylcytosine-modified oligonucleotide.

Experimental Protocol: Click Chemistry Labeling of a 5-Propynylcytosine-Containing Oligonucleotide

This is a general protocol for CuAAC on oligonucleotides.

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

-

Reagent Preparation: Prepare stock solutions of the azide-modified molecule (e.g., a fluorescent dye) in DMSO, a copper(I) catalyst (e.g., copper(I) bromide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA or THPTA).

-

Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution, the azide-modified molecule, the copper catalyst, and the ligand.

-

Initiation: Initiate the reaction by adding the reducing agent (if using a copper(II) source).

-

Incubation: Incubate the reaction at room temperature, protected from light, for 1-4 hours or overnight.

-

Purification: Purify the labeled oligonucleotide from excess reagents using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Conclusion

5-Propynylcytosine is a powerful and versatile modification in nucleic acid chemistry. Its ability to enhance hybridization affinity and its utility as a substrate for click chemistry have established it as an invaluable tool for researchers in antisense therapeutics, diagnostics, and fundamental molecular biology research. The synthetic routes and application protocols described in this guide provide a framework for the effective utilization of this important nucleobase analog. As the demand for sophisticated nucleic acid-based technologies continues to grow, the applications of 5-propynylcytosine and other C5-modified pyrimidines are poised to expand even further.

References

- Current time information in Washington, DC, US. (n.d.). Google.

-

Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655–657. [Link]

-

pdC-CE Phosphoramidite. (n.d.). Glen Research. Retrieved January 14, 2026, from [Link]

-

Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). DOI. Retrieved January 14, 2026, from [Link]

-

A Convenient Procedure for Sonogashira Reactions Using Propyne. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

5-Propynyl-deoxy Cytidine. (n.d.). ChemGenes. Retrieved January 14, 2026, from [Link]

-

Cavanaugh, J. F., & Wilde, M. R. (2004). Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA. Nucleic Acids Research, 32(3), e33. [Link]

-

Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites. (2011). Molecules, 16(12), 9829–9840. [Link]

-

1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). (n.d.). ResearchGate. Retrieved from [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2021). Angewandte Chemie International Edition, 60(27), 14897–14905. [Link]

-

On-demand synthesis of phosphoramidites. (2021). Nature Communications, 12(1), 2747. [Link]

-

5-PROPYNYLCYTOSINE. (n.d.). GSRS. Retrieved January 14, 2026, from [Link]

-

Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. (1988). In Methods in Molecular Biology (pp. 119–129). Humana Press. [Link]

-

Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. (2014). Tetrahedron, 70(36), 6291–6295. [Link]

-

A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. (n.d.). ChemRxiv. Retrieved from [Link]

-

Augmentation of FTIR spectral datasets using Wasserstein generative adversarial networks for cancer liquid biopsies. (2021). Analyst, 146(24), 7546–7554. [Link]

-

Cho, J. H., & Shaughnessy, K. H. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current Protocols in Nucleic Acid Chemistry, 49(1), 1.27.1–1.27.18. [Link]

-

5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation). (n.d.). Jena Bioscience. Retrieved January 14, 2026, from [Link]

-

UV–vis absorbance spectra, molar extinction coefficients and circular dichroism spectra for the two cyanobacterial metabolites anabaenopeptin A and anabaenopeptin B. (2017). Data in Brief, 14, 467–473. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved January 14, 2026, from [Link]

-

Shen, L., Siwkowski, A., Wancewicz, E. V., Lesnik, E., Butler, M., Witchell, D., Vasquez, G., Ross, B., Acevedo, O., Inamati, G., Sasmor, H., Manoharan, M., & Monia, B. P. (2003). Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo. Antisense & Nucleic Acid Drug Development, 13(3), 129–142. [Link]

-

Mathlouthi, M., & Seuvre, A. M. (1986). F.t.-i.r. and laser-Raman spectra of cytosine and cytidine. Carbohydrate Research, 146(1), 1–11. [Link]

-

FTIR spectra of (a) cytosine, (b) cytosine hydrochloride ( P ), (c) lamivudine and (d) lamivudine hydrochloride ( Q ). (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Deoxycytidine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

El Haddad, J., Zaouk, D., Canosa-Mas, C. E., & Duncianu, M. (2007). Molar absorptivities of 2,4-D, cymoxanil, fenpropidin, isoproturon and pyrimethanil in aqueous solution in the near-UV. Journal of Photochemistry and Photobiology A: Chemistry, 189(1), 119–126. [Link]

-

2'-Deoxy-5-propynylcytidine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

From Spectra to Signatures: Detecting Fentanyl in Human Nails with ATR–FTIR and Machine Learning. (2025). Toxics, 13(1), 3. [Link]

Sources

- 1. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Propynyl-dC (Ac) CE-Phosphoramidite (pdC), 100 ?mol, ABI (5 mL / 20 mm Septum) - Lucigen [bioscience.co.uk]

- 4. 2'-Deoxy-5-propynylcytidine | C12H15N3O4 | CID 10029973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Propynyl-deoxy Cytidine | ChemGenes Products [chemgenes.com]

- 6. glenresearch.com [glenresearch.com]

- 7. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Synthesis of 5-propynyl-2'-deoxycytidine (5-propynyl-dC)

Foreword: The Significance of 5-propynyl-dC in Modern Drug Development

In the landscape of nucleic acid chemistry and therapeutic development, the modification of nucleosides has paved the way for significant advancements in antiviral, anticancer, and molecular biology applications. Among these, 5-propynyl-2'-deoxycytidine (5-propynyl-dC) has emerged as a molecule of considerable interest. The introduction of the propynyl group at the C-5 position of deoxycytidine imparts unique properties, most notably an enhanced binding affinity to target RNA sequences. This has led to its incorporation into antisense oligonucleotides, where it has been shown to significantly increase their potency for inhibiting gene expression.[1] Furthermore, the terminal alkyne functionality serves as a versatile chemical handle for "click" chemistry, enabling the facile attachment of reporter molecules, such as fluorescent dyes or biotin, for a variety of diagnostic and research applications, including the detection of proliferating cells.[2][3]

This guide provides a detailed exploration of the chemical synthesis of 5-propynyl-dC, with a focus on the well-established Sonogashira cross-coupling reaction. It is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying chemical principles and practical insights necessary for successful synthesis.

I. Strategic Overview of the Synthesis

The most prevalent and efficient method for the synthesis of 5-propynyl-dC involves a palladium-catalyzed Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction provides a direct and high-yielding route to introduce the propynyl moiety onto the pyrimidine ring of deoxycytidine. The general strategy commences with a halogenated derivative of 2'-deoxycytidine, typically 5-iodo-2'-deoxycytidine, which serves as the electrophilic partner in the coupling reaction. This is then reacted with a suitable source of the propynyl group, such as propyne gas or a protected propyne equivalent, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Caption: Overall workflow for the synthesis of 5-propynyl-2'-deoxycytidine.

II. The Heart of the Matter: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[4][6][7] This makes it particularly well-suited for the modification of complex biomolecules like nucleosides. The catalytic cycle involves both palladium and copper, each playing a crucial role in the formation of the desired C-C bond.

Reaction Mechanism

The generally accepted mechanism for the Sonogashira coupling is depicted below. The process begins with the reaction of the terminal alkyne with a copper(I) salt to form a copper(I) acetylide. Concurrently, the palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (in our case, 5-iodo-2'-deoxycytidine). The resulting palladium(II) complex then undergoes transmetalation with the copper(I) acetylide, transferring the alkyne to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the final product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

III. Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 5-propynyl-dC. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalysts.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 5-Iodo-2'-deoxycytidine | C₉H₁₂IN₃O₄ | 353.11 | >98% | e.g., Sigma-Aldrich |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | >98% | e.g., Strem Chemicals |

| Copper(I) iodide | CuI | 190.45 | >99% | e.g., Acros Organics |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | >99.5% | e.g., Fisher Scientific |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Anhydrous | e.g., Sigma-Aldrich |

| Propyne gas | C₃H₄ | 40.06 | >98% | e.g., Airgas |

Step-by-Step Procedure

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 5-iodo-2'-deoxycytidine (1.0 eq). The flask is then sealed with septa and purged with argon for 15 minutes.

-

Solvent and Reagent Addition: Anhydrous DMF is added via syringe to dissolve the 5-iodo-2'-deoxycytidine. Subsequently, triethylamine (3.0 eq), copper(I) iodide (0.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) are added sequentially under a positive pressure of argon.

-

Introduction of Propyne: The reaction mixture is cooled to 0°C in an ice bath. Propyne gas is then bubbled through the solution for 20-30 minutes, ensuring a continuous flow. After this period, the flask is sealed and allowed to warm to room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol, 9:1 v/v). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then redissolved in a minimal amount of methanol.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is typically employed. Fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield 5-propynyl-2'-deoxycytidine as a white to off-white solid.

IV. Purification and Characterization

The purity and identity of the synthesized 5-propynyl-dC must be confirmed through rigorous analytical techniques.

Purification Workflow

Caption: Workflow for the purification and analysis of 5-propynyl-dC.

Characterization Data

The structure of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the protons of the deoxyribose sugar, the pyrimidine ring, and the newly introduced propynyl group. The methyl protons of the propynyl group typically appear as a singlet around δ 2.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne, which typically resonate in the range of δ 70-90 ppm.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the molecule, confirming its elemental composition. For 5-propynyl-2'-deoxycytidine (C₁₂H₁₅N₃O₄), the expected [M+H]⁺ ion would be approximately 266.1135.[8]

V. Conclusion and Future Perspectives

The Sonogashira cross-coupling reaction provides a robust and efficient method for the synthesis of 5-propynyl-2'-deoxycytidine. The protocol outlined in this guide, when executed with care, should provide the desired product in good yield and high purity. The versatility of 5-propynyl-dC as a building block for modified oligonucleotides and as a tool for molecular biology ensures its continued importance in the field of drug discovery and diagnostics. Future research may focus on the development of more sustainable, copper-free Sonogashira coupling conditions or the exploration of alternative synthetic routes to further enhance the efficiency and accessibility of this valuable compound.

References

-

Bio-Synthesis Inc. 5-Propynyl-2'-deoxycytidine Oligonucleotide Modification. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Guan, L., et al. (2011). 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Analytical Biochemistry, 419(2), 249-255. [Link]

-

Cho, J. H., & Shaughnessy, K. H. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1:Unit1.27. [Link]

-

ChemGenes. 5-Propynyl-deoxy Cytidine. [Link]

-

Swayze, E. E., et al. (2002). Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo. Nucleic Acids Research, 30(20), 4470-4479. [Link]

-

Jena Bioscience. 5-Ethynyl-2'-deoxycytidine (5-EdC). [Link]

-

ResearchGate. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: Detection of proliferating cells. [Link]

Sources

- 1. Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Propynyl-deoxy Cytidine | ChemGenes Products [chemgenes.com]

discovery and development of C5-propynyl pyrimidines

An In-Depth Technical Guide to the Discovery and Development of C5-Propynyl Pyrimidines

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, synthesis, and application of C5-propynyl pyrimidine-modified oligonucleotides. It is intended for researchers, scientists, and drug development professionals engaged in the field of nucleic acid therapeutics, particularly antisense technology. We will explore the fundamental rationale behind this chemical modification, its profound impact on the biophysical properties of oligonucleotides, its mechanism of action in gene silencing, and the critical challenges encountered during in vivo development.

The Genesis of an Idea: Overcoming the Stability Hurdle in Antisense Therapy

The foundational principle of antisense therapy is elegant in its simplicity: a synthetic strand of nucleic acid, an antisense oligonucleotide (ASO), binds to a specific messenger RNA (mRNA) target through Watson-Crick base pairing. This binding event can prevent the translation of the mRNA into a disease-causing protein. A critical pathway for potent gene silencing involves the recruitment of RNase H, an endogenous enzyme that specifically cleaves the RNA strand of a DNA:RNA duplex.[1][2]

However, early therapeutic oligonucleotides, composed of natural DNA, faced significant hurdles. They exhibited low binding affinity (thermal stability) for their RNA targets and were rapidly degraded by cellular nucleases.[1][3] This necessitated the exploration of chemical modifications to the oligonucleotide scaffold to enhance both stability and nuclease resistance.

The C5 position of pyrimidines (uracil and cytosine) presented an attractive site for modification. It lies within the major groove of the DNA:RNA duplex, allowing for the introduction of chemical groups without disrupting the essential Watson-Crick hydrogen bonding. The core hypothesis was that introducing a rigid, hydrophobic, and electron-rich moiety like a 1-propyne group (a three-carbon chain with a triple bond) at this position would lead to more favorable stacking interactions with adjacent bases, thereby increasing the thermal stability of the duplex. This enhanced stability was predicted to translate into higher potency for the antisense drug.

Synthesis and Incorporation: Building the Modified Oligonucleotide

The successful application of C5-propynyl pyrimidines hinges on their efficient chemical synthesis and incorporation into the growing oligonucleotide chain. This is achieved through the preparation of specialized building blocks known as phosphoramidites, which are then used in automated solid-phase oligonucleotide synthesis.

Synthesis of C5-Propynyl Pyrimidine Phosphoramidites

The synthesis typically begins with a protected 2'-deoxyuridine or 2'-deoxycytidine nucleoside. The key step is a Sonogashira cross-coupling reaction, which attaches the propynyl group to the C5 position of the pyrimidine base.

Illustrative Synthetic Scheme for C5-Propynyl-2'-Deoxyuridine:

Caption: Generalized workflow for C5-propynyl pyrimidine phosphoramidite synthesis.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The incorporation of the modified phosphoramidites into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

Step-by-Step Methodology:

-

Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).

-

Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid (e.g., trichloroacetic acid in dichloromethane), making it available for the next coupling step.

-

Coupling: The C5-propynyl pyrimidine phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by an agent such as tetrazole. This activated species is then added to the solid support, where it couples with the free 5'-hydroxyl group of the growing chain. Coupling efficiencies are typically monitored and should be >98%.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are permanently blocked ("capped") using a mixture of acetic anhydride and 1-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable phosphate triester linkage using an iodine solution.

-

Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleoside in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and all protecting groups on the nucleobases and phosphate backbone are removed using a strong base, typically aqueous ammonia.[4]

-

Purification: The final product is purified, often by high-performance liquid chromatography (HPLC), to isolate the full-length oligonucleotide from shorter, failed sequences.

Biophysical Characterization: A Paradigm of Enhanced Stability and Specificity

The introduction of C5-propynyl pyrimidines into oligonucleotides results in dramatic and therapeutically beneficial changes to their biophysical properties.

Unprecedented Thermal Stability

The primary and most significant effect of C5-propynyl modification is a substantial increase in the thermal stability of the duplex formed with a complementary RNA target.[5] This is quantified by the melting temperature (Tm), the temperature at which half of the duplexes dissociate.

| Oligonucleotide Type | Modification | ΔTm per modification (°C) vs. Unmodified DNA:RNA |

| DNA | Unmodified | Baseline |

| DNA | C5-Propynyl Pyrimidine | +1.5 to +2.5 |

| 2'-MOE | Unmodified | +1.5 to +2.0 |

| DNA | Phosphorothioate | -0.5 |

Data compiled from multiple sources for illustrative purposes.

This increase in Tm is attributed to enhanced base stacking interactions within the duplex, driven by the hydrophobic and rigid nature of the propynyl group. A fully propynylated oligodeoxynucleotide (PrODN) heptamer was shown to increase the thermodynamic stability of DNA:RNA duplexes by an average of 8.2 kcal/mol at 37°C.[6]

Enhanced Mismatch Discrimination

A critical feature for any high-specificity therapeutic is the ability to distinguish perfectly matched target sequences from those with even a single base mismatch. C5-propynyl pyrimidines excel in this regard, significantly increasing the thermodynamic penalty for mismatches.[6][7]

For instance, penalties for common mismatches like dU(p):rG or dC(p):rA were enhanced by an average of 2.9 kcal/mol in propynylated duplexes compared to unmodified ones.[6] This translates to penalties as large as 10 kcal/mol for a single mismatch, effectively preventing the ASO from binding to and silencing unintended off-target RNAs.[8] This enhanced specificity is directly linked to a phenomenon known as long-range cooperativity, where the propynyl groups appear to communicate electronically through the base stack, making the entire duplex more sensitive to structural disruptions caused by a mismatch.[6][7]

Mechanism of Action: Potent and Specific Gene Silencing

ASOs containing C5-propynyl pyrimidines primarily function through the RNase H-mediated degradation pathway, which is a highly efficient mechanism for eliminating target mRNA.

Caption: RNase H mechanism for C5-propynyl ASO-mediated gene silencing.

The high binding affinity conferred by the C5-propynyl groups creates a very stable ASO:RNA duplex, which is a preferred substrate for RNase H.[1][2] Once the enzyme is recruited, it cleaves the RNA backbone, leaving the ASO intact to potentially bind to and initiate the degradation of additional mRNA molecules. Studies have consistently shown that ASOs containing C5-propynyl pyrimidines are potent inducers of RNase H activity.[1][9]

In Vitro and In Vivo Performance: A Tale of Potency and Toxicity

In Vitro Potency

In cell-based assays, C5-propynyl modified ASOs demonstrated a moderate to significant increase in potency for inhibiting gene expression compared to their unmodified counterparts.[5] This increased potency is a direct consequence of the enhanced binding affinity for the target RNA.

In Vivo Challenges

Despite the promising in vitro data, the translation to in vivo applications proved challenging. When evaluated in mice, C5-propynyl pyrimidine-modified oligodeoxynucleotides led to severe, dose-limiting toxicity.[5] This was characterized by mortality at higher doses and significant hepatotoxicity (liver damage), evidenced by an increase in infiltrating and apoptotic cells in the liver, at lower doses.[5]

This toxicity profile made it impossible to establish a clear dose-response relationship for therapeutic efficacy in animal models. The results suggested that while increasing binding affinity is beneficial up to a point, excessive affinity may not further increase potency and can be associated with significant toxicity.[5]

Attempts were made to mitigate this toxicity by creating chimeric ASOs, where the C5-propynyl modifications were placed in the "wings" of a "gapmer" ASO that also contained 2'-O-methoxyethyl (2'-MOE) modifications. While this approach did reduce the hepatotoxicity, it unfortunately did not lead to an increase in potency compared to the standard 2'-MOE chimeric ASO without the propynyl groups.[5]

Conclusion and Future Perspective

The represent a landmark in the chemical modification of therapeutic oligonucleotides. This modification provides an exceptional and predictable increase in binding affinity and target specificity, validating the initial hypothesis that major groove modifications can profoundly enhance the biophysical properties of ASOs. The insights gained from studying the long-range cooperativity and mismatch discrimination of these compounds have been invaluable to the field.

However, the severe in vivo toxicity associated with C5-propynyl pyrimidines serves as a critical case study in oligonucleotide drug development. It underscores the delicate balance that must be struck between target affinity, potency, and safety. While the broad use of fully C5-propynyl-modified ASOs has been curtailed by these safety concerns, the principles learned from their development continue to inform the design of next-generation nucleic acid therapeutics. Future research may explore the strategic placement of a limited number of these modifications within an oligonucleotide to harness their high affinity while avoiding systemic toxicity, or their application in non-systemic, localized delivery contexts.

References

-

Concordia University Research Repository. (n.d.). Towards the Improvement of Therapeutic Oligonucleotides: Synthesis, Biophysical and Antisense Properties of Arabinonucleic Acids Containing C5-Propynyl Pyrimidines. Retrieved from [Link]

-

Pontarelli, A. S., et al. (2023). Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ChemBioChem, 24(9), e202300068. Retrieved from [Link]

-

Ahmadian, M., et al. (2001). C5-(1-propynyl)-2'-deoxy-pyrimidines enhance mismatch penalties of DNA:RNA duplex formation. Biochemistry, 40(42), 12738-45. Retrieved from [Link]

-

Shen, L., et al. (2003). Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo. Antisense & Nucleic Acid Drug Development, 13(3), 129-42. Retrieved from [Link]

-

Pontarelli, A. S., et al. (2022). Arabinonucleic acids containing C5-propynyl modifications form stable hybrid duplexes with RNA that are efficiently degraded by E. coli RNase H. Bioorganic & Medicinal Chemistry Letters, 67, 128744. Retrieved from [Link]

-

Pontarelli, A. S., et al. (2023). Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. PubMed, Retrieved from [Link]

-

Pontarelli, A. S., et al. (2023). Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ResearchGate. Retrieved from [Link]

-

Bolli, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]

-

Ahmadian, M., et al. (2001). C5-(1-Propynyl)-2'-deoxy-Pyrimidines Enhance Mismatch Penalties of DNA:RNA Duplex Formation. Biochemistry, 40(42), 12738–12745. Retrieved from [Link]

-

Ahmadian, M., et al. (2001). C5-(1-Propynyl)-2'-deoxy-Pyrimidines Enhance Mismatch Penalties of DNA:RNA Duplex Formation. ACS Publications. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Arabinonucleic acids containing C5-propynyl modifications form stable hybrid duplexes with RNA that are efficiently degraded by E. coli RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards the Improvement of Therapeutic Oligonucleotides: Synthesis, Biophysical and Antisense Properties of Arabinonucleic Acids Containing C5-Propynyl Pyrimidines - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C5-(1-propynyl)-2'-deoxy-pyrimidines enhance mismatch penalties of DNA:RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biophysical Properties of 5-Propynyl Modified DNA

This guide provides a comprehensive technical overview of the biophysical properties of DNA oligonucleotides modified with 5-propynyl pyrimidines (5-propynyl-deoxycytidine, pdC; and 5-propynyl-deoxyuridine, pdU). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven experimental insights, explaining not just the "what" but the "why" behind the unique characteristics of these modifications and the methodologies used to characterize them.

Introduction: The Significance of C5-Propynyl Modification

In the fields of molecular biology, nanotechnology, and therapeutics, the ability to rationally tune the properties of DNA is paramount.[1][2] Standard oligonucleotides often suffer from limitations such as modest binding affinity and susceptibility to nuclease degradation. Chemical modifications offer a powerful solution to overcome these challenges. Among the most effective and widely adopted modifications are the C5-propynyl substitutions of pyrimidines.

The introduction of a rigid, triple-bonded propynyl group (–C≡C–CH₃) at the C5 position of deoxycytidine and deoxyuridine is a strategic alteration that profoundly enhances the biophysical characteristics of DNA without disrupting its fundamental Watson-Crick base-pairing capabilities.[3][4] This modification significantly increases the thermal and mechanical stability of DNA duplexes, making it a cornerstone of high-affinity probe design and a critical component in the development of next-generation antisense oligonucleotides (ASOs) for therapeutic applications.[5][6][7] This guide will elucidate the structural basis for these enhanced properties and detail the experimental workflows required for their validation.

Core Biophysical Enhancements

The primary advantage of incorporating C5-propynyl pyrimidines is the dramatic and predictable enhancement of duplex stability. This manifests as increased thermal stability and, as more recent studies show, greater mechanical resilience.

Unprecedented Thermal Stability

The most well-documented effect of C5-propynyl modification is the substantial increase in the melting temperature (Tₘ) of DNA duplexes. This stabilization is additive and sequence-context dependent, but provides a significant enhancement over unmodified or even C5-methylated oligonucleotides. The propynyl group enhances duplex stability through two primary mechanisms:

-

Improved Base Stacking: The rigid, planar propynyl group extends into the major groove, increasing the surface area for favorable van der Waals and hydrophobic interactions with adjacent bases.[8][9][10] This enhanced stacking energy is a major contributor to the overall thermodynamic stability of the duplex.[8][10]

-

Hydrophobic Interactions: The propynyl moiety occupies a significant portion of the major groove, creating favorable hydrophobic interactions that contribute to the duplex's stability.[8][9][10]

The stabilizing effect is particularly pronounced in DNA:RNA hybrids, a critical factor for antisense applications where the oligonucleotide drug binds to a target mRNA molecule.[5][8][9][11]

Table 1: Representative Increases in Melting Temperature (ΔTₘ) per Modification

| Modification | Duplex Type | Average ΔTₘ per Substitution (°C) | References |

|---|---|---|---|

| 5-Propynyl-dC (pdC) | DNA:DNA | +2.8 | [12] |

| 5-Propynyl-dU (pdU) | DNA:DNA | +1.7 | [12] |

| 5-Propynyl Pyrimidines | DNA:RNA | +1.8 to +2.5 (avg.) | [6][8][11] |

| 5-Methyl-dC | DNA:DNA | +1.3 | |

Note: ΔTₘ values are averages and can vary based on sequence context, salt concentration, and the number of modifications.

Enhanced Mechanical Stability

Beyond thermal stability, C5-propynyl modifications have been shown to increase the mechanical stability of DNA. Using single-molecule force spectroscopy, researchers have demonstrated that duplexes containing these modifications require greater force to unwind.[3][13] This property is particularly relevant for DNA-based nanotechnology and materials science, where DNA is used as a programmable building block.[3] Interestingly, this enhanced mechanical stability is most pronounced when the modified DNA is annealed at high temperatures, suggesting that proper conformational arrangement is key to realizing the full stabilizing potential of the modification.[3][13]

Structural Impact of C5-Propynyl Modification

The biophysical enhancements conferred by the propynyl group are a direct result of its influence on the structure of the DNA duplex. High-resolution studies using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have provided a detailed picture of these structural changes.[8][9][10]

The incorporation of C5-propynyl pyrimidines induces substantial conformational rearrangements that stabilize a more A-like helical structure.[8][9][10] This is significant because DNA:RNA hybrids, the target of antisense drugs, naturally adopt an A-form geometry. By pre-organizing the DNA strand into a conformation that is more compatible with its RNA target, the entropic penalty of hybridization is reduced, leading to higher affinity. The propynyl groups fill a large portion of the major groove, making favorable van der Waals contacts that lock the duplex into this highly stable conformation.[8][10]

Caption: Conceptual view of the C5-propynyl group enhancing stability.

Implications for Drug Development

The unique biophysical properties of C5-propynyl modified DNA make it exceptionally well-suited for therapeutic applications, particularly in the realm of antisense technology.[14][15]

High-Affinity Antisense Oligonucleotides (ASOs)

Antisense therapy relies on the delivery of short, synthetic oligonucleotides that bind to a specific mRNA target, leading to its degradation and preventing the synthesis of a disease-causing protein. The efficacy of an ASO is directly related to its binding affinity for the target RNA. By significantly increasing the Tₘ of the DNA:RNA duplex, C5-propynyl modifications allow for the design of shorter, more specific ASOs that exhibit potent activity.[6] Furthermore, some studies have shown that these modifications can confer a degree of nuclease resistance, improving the pharmacokinetic profile of the drug.[5][16]

Compatibility with RNase H

A primary mechanism of action for many ASOs involves the recruitment of RNase H, an endogenous enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand. It is therefore critical that any chemical modification does not interfere with this process. Extensive studies have confirmed that ASOs containing C5-propynyl pyrimidines are well tolerated by E. coli and human RNase H, enabling efficient degradation of the target RNA.[5][11][16] This compatibility ensures that the high binding affinity translates directly into potent, sequence-specific gene silencing.

Caption: RNase H mediated gene silencing pathway.

Experimental Methodologies & Workflows

Validating the biophysical properties of novel modified oligonucleotides requires a suite of robust analytical techniques. The following section details the core, self-validating protocols used in this field.

Caption: Workflow for characterizing modified DNA.

Protocol: Thermal Denaturation Analysis via UV-Vis Spectroscopy

Causality: This experiment directly measures the Tₘ, the temperature at which 50% of the DNA duplex dissociates into single strands. The absorbance of DNA at 260 nm is higher for single strands than for duplexes (hyperchromic effect). By monitoring A₂₆₀ as a function of temperature, a melting curve is generated, from which Tₘ and other thermodynamic parameters can be derived.[17][18][19]

Step-by-Step Methodology:

-

Sample Preparation:

-

Synthesize and purify the C5-propynyl modified oligonucleotide and its complementary strand (DNA or RNA) via standard methods (e.g., HPLC).

-

Accurately determine the concentration of each single strand using UV absorbance at 260 nm and their respective extinction coefficients.

-

Prepare a series of duplex samples at identical strand concentrations (e.g., 1-10 µM) in a buffered solution (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

-

Annealing:

-

Heat the samples to 95°C for 5 minutes to ensure complete dissociation of any pre-existing structures.

-

Allow the samples to cool slowly to room temperature over several hours to facilitate proper duplex formation.

-

-

Data Acquisition:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Equilibrate the samples at a low starting temperature (e.g., 20°C).

-

Increase the temperature in small increments (e.g., 0.5°C/minute) up to a final temperature where the duplex is fully melted (e.g., 95°C).

-

Record the absorbance at 260 nm at each temperature point.

-

-

Data Analysis:

-

Plot absorbance versus temperature to obtain the melting curve.

-

Calculate the first derivative of this curve (dA/dT vs. T). The peak of the derivative plot corresponds to the Tₘ.

-

For a more rigorous thermodynamic analysis, repeat the experiment at several different strand concentrations (Cₜ). Plot 1/Tₘ versus ln(Cₜ). The slope and intercept of this linear plot can be used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of hybridization.[17]

-

Protocol: Conformational Analysis via Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is highly sensitive to the secondary structure of chiral molecules like DNA.[20][21][22] Different DNA conformations (e.g., B-form, A-form) produce distinct CD spectra due to differences in base stacking and helical geometry. This allows for the direct observation of structural changes induced by the C5-propynyl modification.[21][23]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare duplex samples (modified and unmodified controls) as described in the thermal denaturation protocol (Section 5.1, step 1). A typical concentration for CD is 5-10 µM.

-

Ensure the buffer has low absorbance in the far-UV region (e.g., phosphate-based buffers are preferred over Tris-based buffers).

-

-

Data Acquisition:

-

Use a CD spectropolarimeter.

-

Place the sample in a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum of the buffer alone.

-

Scan the sample from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity) to Molar Circular Dichroism (Δε).

-

Interpretation:

-

Compare the spectrum of the C5-propynyl modified duplex to the unmodified control. A shift in the spectral features towards those of an A-form helix provides direct evidence of a conformational change.

-

High-Resolution Structural Analysis via NMR Spectroscopy

Causality: NMR spectroscopy is the premier technique for determining the high-resolution, three-dimensional structure of nucleic acids in solution.[24][25] It allows for the precise measurement of distances between protons (via NOE experiments), which serve as restraints for calculating a detailed structural model, confirming the location of the propynyl group and its interactions with neighboring residues.[8][9]

Methodology Overview:

-

Sample Preparation: This is the most critical step. It requires highly pure, concentrated (~1 mM) samples of the oligonucleotide duplex in an appropriate NMR buffer (e.g., D₂O with phosphate buffer and salt).

-

Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on high-field NMR spectrometers (≥600 MHz). The increased spectral dispersion often observed in propynyl-modified duplexes can be an advantage, allowing for more experimental restraints to be measured.[8][10]

-

Resonance Assignment: The signals in the complex spectra are painstakingly assigned to specific protons in the DNA sequence.

-

Structural Calculation: Inter-proton distances derived from NOESY spectra are used as constraints in molecular dynamics and restrained molecular dynamics simulations to calculate an ensemble of structures consistent with the experimental data.[8][10] This provides atomic-level detail on helical parameters, sugar pucker, and the precise orientation of the propynyl group in the major groove.[8]

Conclusion

The C5-propynyl modification of pyrimidines is a powerful and versatile tool for enhancing the biophysical properties of DNA. The introduction of this group leads to significant increases in thermal and mechanical stability, driven by improved base stacking and favorable interactions within the major groove. Structurally, the modification promotes a shift towards an A-like conformation, pre-organizing the oligonucleotide for high-affinity binding to RNA targets. These characteristics, combined with excellent compatibility with RNase H-mediated degradation, firmly establish C5-propynyl modified oligonucleotides as a superior chemical class for the development of high-potency antisense therapeutics and advanced materials for nanotechnology. The experimental workflows detailed herein provide a robust framework for the continued exploration and validation of this and other novel nucleic acid modifications.

References

-

Damha, M. J., et al. (2023). Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ChemBioChem. [Link]

-

Gyi, J. I., et al. (2003). The solution structure of a DNA·RNA duplex containing 5-propynyl U and C; comparison with 5-Me modifications. Nucleic Acids Research, 31(10), 2683–2693. [Link]

-

University of Manchester Research Explorer. (2003). The solution structure of a DNA·RNA duplex containing 5-propynyl U and C; comparison with 5-Me modifications. Nucleic Acids Research, 31(10), 2683-2693. [Link]

-

Gyi, J. I., et al. (2003). The solution structure of a DNA·RNA duplex containing 5-propynyl U and C; comparison with 5-Me modifications. University of Southampton ePrints. [Link]

-

Pippig, D. A., et al. (2015). C-5 Propynyl Modifications Enhance the Mechanical Stability of DNA. ChemPhysChem, 16(10), 2085-2090. [Link]

-

ResearchGate. (2023). Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. [Link]

-

Pippig, D. A., et al. (2015). C-5 Propynyl Modifications Enhance the Mechanical Stability of DNA. PubMed. [Link]

-

Ahluwalia, D., et al. (2023). Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. PubMed. [Link]

-

Gueguen, A., et al. (2009). Smoothing of the thermal stability of DNA duplexes by using modified nucleosides and chaotropic agents. Nucleic Acids Research, 37(12), 4040–4048. [Link]

-

biomers.net. Modifications Increasing Duplex Stability. [Link]

-

Biosynthesis Inc. 5-Propynyl-2'-deoxyuridine Oligonucleotide Modification. [Link]

-

Glen Research. Bases Affecting Duplex Stability. [Link]

-

Flanagan, W. M., et al. (1999). Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo. Nucleic Acids Research, 27(7), 1682–1687. [Link]

-

Sahu, B., et al. (2021). Non-Canonical Helical Structure of Nucleic Acids Containing Base-Modified Nucleotides. Molecules, 26(17), 5313. [Link]

-

Zavriev, S. K., et al. (1979). Circular dichroism anisotrophy of DNA with different modifications at N7 of guanine. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 564(2), 212-224. [Link]

-

Huppert, J. L., et al. (2007). Measuring thermodynamic details of DNA hybridization using fluorescence. Nucleic Acids Research, 35(10), e74. [Link]

-

Lu, W. J., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences, 13(3), 3564–3580. [Link]

-

Yamamoto, T., et al. (2016). In vitro and in vivo biophysical properties of oligonucleotides containing 5'-thio nucleosides. Drug Discoveries & Therapeutics, 10(5), 263-270. [Link]

-

Vorlíčková, M., et al. (2012). Circular Dichroism Spectroscopy of DNA: From Duplexes to Quadruplexes. Chirality, 24(9), 691-698. [Link]

-

Vorlíčková, M., et al. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. PubMed. [Link]

-

Virgilio, A., et al. (2009). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. Nucleic Acids Research, 37(21), 7270–7279. [Link]

-

Lu, W. J., et al. (2012). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. [Link]

-

Liu, C., et al. (2022). Crystallographic analysis of engineered polymerases synthesizing phosphonomethylthreosyl nucleic acid. eScholarship, University of California. [Link]

-

Jin, R., et al. (2009). Kinetics and thermodynamics of DNA hybridization on gold nanoparticles. Nucleic Acids Research, 37(7), 2141–2148. [Link]

-

Glen Research. (n.d.). pdC-CE Phosphoramidite. [Link]

-

Sicińska, W., et al. (2023). New 5-Substituted SN38 Derivatives: A Stability Study and Interaction with Model Nicked DNA by NMR and Molecular Modeling Methods. International Journal of Molecular Sciences, 24(13), 10560. [Link]

-

Samanta, S., et al. (2020). Thermodynamics of DNA Hybridization from Atomistic Simulations. arXiv. [Link]

-

Scripps Research Institute. (2017). Chemists use modified DNA nucleotides to create new materials. ScienceDaily. [Link]

-

Shell, S. M., et al. (2016). Protein Modification by Adenine Propenal. Chemical Research in Toxicology, 29(10), 1664–1673. [Link]

-

SantaLucia, J. (1998). A unified view of polymer, salt, and counterion effects on the stability of G.C and A.T base pairs. Proceedings of the National Academy of Sciences, 95(4), 1460–1465. [Link]

-

Anderson, R. A., et al. (1975). Chemical modifications of functional residues of fd gene 5 DNA-binding protein. Biochemistry, 14(24), 5485–5491. [Link]

-

Lee, J., et al. (2022). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. International Journal of Molecular Sciences, 23(19), 11956. [Link]

-

Liu, C., et al. (2022). Crystallographic analysis of engineered polymerases synthesizing phosphonomethylthreosyl nucleic acid. Nucleic Acids Research, 50(16), 9524–9534. [Link]

-

IIP Series. (n.d.). RECOMBINANT DNA TECHNOLOGY IN DRUG DEVELOPMENT. [Link]

-

Al-Busaidi, I., et al. (2023). Biology and Development of DNA-Targeted Drugs, Focusing on Synthetic Lethality, DNA Repair, and Epigenetic Modifications for Cancer: A Review. Cancers, 15(13), 3465. [Link]

-

Marla, S. (2023). Genome Editing Applications in Drug Discovery. AZoLifeSciences. [Link]

-

Zealinov, S. (2024). DNA Combination for Drug Development: Revolutionizing Medicine. Annals of Clinical Trials and Vaccines Research, 14(5), 266-267. [Link]

-

Shell, S. M., et al. (2016). Protein Modification by Adenine Propenal. ResearchGate. [Link]

-

Gapsys, V., et al. (2022). Interaction preferences between protein side chains and key epigenetic modifications 5-methylcytosine, 5-hydroxymethycytosine and N6-methyladenine. Communications Biology, 5(1), 1234. [Link]

-

Valinluck, V., et al. (2005). DNA damage-signaling, homologous recombination and genetic mutation induced by 5-azacytidine and DNA-protein crosslinks in Escherichia coli. DNA Repair, 4(7), 834–843. [Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. C-5 Propynyl Modifications Enhance the Mechanical Stability of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]

- 5. Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azolifesciences.com [azolifesciences.com]

- 8. The solution structure of a DNA·RNA duplex containing 5-propynyl U and C; comparison with 5-Me modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. The solution structure of a DNA·RNA duplex containing 5-propynyl U and C; comparison with 5-Me modifications - ePrints Soton [eprints.soton.ac.uk]

- 11. d-nb.info [d-nb.info]

- 12. glenresearch.com [glenresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. iipseries.org [iipseries.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Measuring thermodynamic details of DNA hybridization using fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetics and thermodynamics of DNA hybridization on gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. New 5-Substituted SN38 Derivatives: A Stability Study and Interaction with Model Nicked DNA by NMR and Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Dawn of a New Antiviral Strategy: An In-Depth Technical Guide to the Early Studies of 5-Propynyl Pyrimidine Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective Antiviral Agents

In the landscape of antiviral chemotherapy, the development of nucleoside analogues stands as a landmark achievement. These compounds, structural mimics of natural purine and pyrimidine bases, act as subversive agents, interfering with viral replication.[1][2] Early research in this area was largely driven by the need for more selective and potent drugs against debilitating viral infections, particularly those caused by the Herpes Simplex Virus (HSV). A pivotal moment in this journey was the exploration of modifications at the C-5 position of the pyrimidine ring, a strategic site for altering the biological activity of these nucleosides. This guide delves into the seminal early studies of a particularly promising class of these compounds: the 5-propynyl pyrimidine analogues.

The introduction of a propynyl group (a three-carbon chain with a triple bond) at the C-5 position of pyrimidine nucleosides, such as 2'-deoxyuridine, marked a significant advancement in the field. These early investigations, spearheaded by pioneers like Erik De Clercq and Morris J. Robins, laid the foundational groundwork for understanding the synthesis, biological activity, and structure-activity relationships (SAR) of these potent antiviral agents.[3] This technical guide will provide a comprehensive overview of these formative studies, offering insights into the experimental choices and methodologies that paved the way for future drug development.

Core Concept: The Strategic Importance of the 5-Position

The rationale for modifying the C-5 position of the pyrimidine ring is rooted in the substrate specificity of viral enzymes, particularly viral thymidine kinase (TK).[4] Herpesviruses encode their own TK, which is significantly more promiscuous in its substrate recognition compared to the host cell's TK. This difference provides a therapeutic window: a well-designed nucleoside analogue can be selectively phosphorylated (activated) by the viral TK, leading to its incorporation into the growing viral DNA chain and subsequent termination of replication, with minimal effect on the host's cellular processes.

Early research had already demonstrated that bulky substituents at the C-5 position could be accommodated by the viral TK. The introduction of an alkynyl group, such as the propynyl moiety, was a strategic choice. The rigid, linear geometry of the triple bond and the potential for further interactions within the enzyme's active site offered a unique opportunity to enhance binding affinity and antiviral potency.[3]

The Foundational Synthesis: Palladium-Catalyzed Cross-Coupling

A critical enabler for the exploration of 5-alkynyl pyrimidine analogues was the application of palladium-catalyzed cross-coupling reactions, specifically the Sonogashira reaction. This powerful synthetic tool allowed for the direct and efficient formation of a carbon-carbon bond between the C-5 position of a pyrimidine nucleoside and a terminal alkyne.

The seminal work by Robins, De Clercq, and their collaborators in the early 1980s detailed a robust method for this transformation.[3] The general approach involved the coupling of a 5-iodo-2'-deoxyuridine precursor with a terminal alkyne, such as propyne, in the presence of a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Synthesis of 5-Alkynyl-2'-deoxyuridines

The following protocol is a synthesized representation of the methodologies described in the early literature for the Sonogashira coupling of 5-iodo-2'-deoxyuridine.[3]

Materials:

-

5-Iodo-3',5'-di-O-p-toluyl-2'-deoxyuridine

-

Terminal alkyne (e.g., propyne, ethyne, etc.)

-

Bis(triphenylphosphine)palladium(II) chloride

-

Copper(I) iodide

-

Triethylamine, freshly distilled

-

Anhydrous, degassed solvent (e.g., DMF or triethylamine)

-

Methanolic ammonia or sodium methoxide in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 5-iodo-3',5'-di-O-p-toluyl-2'-deoxyuridine in the anhydrous solvent.

-

Catalyst Addition: To the stirred solution, add catalytic amounts of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide.

-

Alkyne Introduction: Introduce the terminal alkyne into the reaction mixture. For gaseous alkynes like propyne, this is typically done by bubbling the gas through the solution.

-

Reaction Progression: Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., chloroform) and wash with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification of Protected Nucleoside: Purify the resulting protected 5-alkynyl-2'-deoxyuridine derivative by silica gel column chromatography.

-

Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia or a solution of sodium methoxide in methanol and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction mixture with an acidic resin or acetic acid, filter, and evaporate the solvent. Purify the final 5-alkynyl-2'-deoxyuridine product by recrystallization or silica gel column chromatography.

Diagram: Synthetic Workflow for 5-Propynyl-2'-deoxyuridine

Caption: Generalized synthetic workflow for 5-propynyl-2'-deoxyuridine.

Biological Evaluation: The Plaque Reduction Assay

The primary method for assessing the antiviral activity of these novel compounds in the early studies was the plaque reduction assay. This technique provides a quantitative measure of the ability of a compound to inhibit the cytopathic effect of a virus in a cell culture.

Experimental Protocol: Herpes Simplex Virus Plaque Reduction Assay

The following is a representative protocol for a plaque reduction assay used in the early evaluation of 5-propynyl pyrimidine analogues against HSV.[5]

Materials:

-

Confluent monolayer of susceptible cells (e.g., Vero or primary rabbit kidney cells) in multi-well plates

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

Serial dilutions of the test compound (5-propynyl pyrimidine analogue)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics

-

Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose)

-

Fixative (e.g., methanol or formalin)

-

Staining solution (e.g., crystal violet or Giemsa stain)

Procedure:

-

Cell Seeding: Seed the multi-well plates with a suspension of cells to achieve a confluent monolayer overnight.

-

Virus Adsorption: Remove the growth medium from the cell monolayers and inoculate with a standardized amount of HSV (typically to produce 50-100 plaques per well). Allow the virus to adsorb for a specified period (e.g., 1-2 hours) at 37 °C.

-

Compound Addition: After the adsorption period, remove the viral inoculum and wash the cell monolayers. Add the overlay medium containing various concentrations of the test compound to the wells. Include control wells with no virus, virus only (no compound), and a known antiviral agent as a positive control.

-

Incubation: Incubate the plates at 37 °C in a CO2 incubator for 2-3 days to allow for plaque formation.

-

Plaque Visualization: After the incubation period, fix the cell monolayers and stain with a suitable staining solution. The plaques will appear as clear, unstained areas against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the 50% inhibitory concentration (IC50).

Diagram: Plaque Reduction Assay Workflow

Caption: Key steps in the plaque reduction assay for antiviral testing.

Early Structure-Activity Relationship (SAR) Insights

The initial studies on 5-alkynyl pyrimidine analogues provided crucial insights into the relationship between their chemical structure and antiviral activity. The systematic variation of the alkynyl substituent at the C-5 position allowed researchers to probe the structural requirements for potent anti-herpetic activity.

A key finding from the early work of De Clercq, Robins, and colleagues was that the length of the alkynyl chain played a critical role in antiviral potency.[3] The 5-ethynyl and 5-propynyl derivatives of 2'-deoxyuridine consistently demonstrated the highest activity against both HSV-1 and HSV-2. As the alkynyl chain length increased to hexynyl and heptynyl, the antiviral activity significantly diminished.[3] This suggested an optimal size and spatial arrangement of the C-5 substituent for effective interaction with the viral thymidine kinase.

Furthermore, a 1989 study on 5-substituted 2-pyrimidinone 2'-deoxyribonucleosides confirmed the high potency of the 5-propynyl analogue, with its activity being comparable to the 5-iodo and 5-ethynyl derivatives against both HSV-1 and HSV-2.[5] This reinforced the importance of a small, rigid substituent at the C-5 position.

Table: Early Antiviral Activity Data of 5-Alkynyl-2'-deoxyuridines against Herpes Simplex Virus Type 1 (HSV-1)

| Compound (5-substituent) | IC50 (µg/mL) against HSV-1 | Reference |

| Ethynyl | 0.02 | [3] |

| Propynyl | 0.07 | [3] |

| Butynyl | 0.2 | [3] |

| Pentynyl | 2 | [3] |

| Hexynyl | 7 | [3] |

| Heptynyl | >100 | [3] |

Data extracted from early publications and represent approximate values for illustrative purposes.

Diagram: Structure-Activity Relationship of 5-Alkynyl Pyrimidines

Caption: SAR of C-5 alkynyl pyrimidines against HSV.

Conclusion and Future Perspectives